An In-depth Technical Guide to 2-Methylbenzofuran: Chemical Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Methylbenzofuran: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbenzofuran, also known as 2-methylcumarone, is an aromatic organic compound characterized by a fused benzene and furan ring system with a methyl substituent at the 2-position of the furan ring.[1] This heterocyclic motif is a key structural component in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[2][3] As a result, 2-methylbenzofuran and its derivatives are of significant interest in medicinal chemistry, pharmacology, and materials science.[2] It serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and reactivity of 2-methylbenzofuran.
Chemical Structure and Identifiers
The chemical structure of 2-methylbenzofuran consists of a benzofuran core, where a benzene ring is fused to a furan ring, with a methyl group attached to the carbon at position 2.[1]
Chemical Structure Diagram
Chemical Structure of 2-Methylbenzofuran
| Identifier | Value |
| IUPAC Name | 2-methyl-1-benzofuran[4] |
| Synonyms | 2-Methyl-1-benzofuran, 2-Methylcumarone, 2-Methylbenzo[b]furan[1][4] |
| CAS Number | 4265-25-2[4] |
| Molecular Formula | C₉H₈O[4][5] |
| Molecular Weight | 132.16 g/mol |
| InChI Key | GBGPVUAOTCNZPT-UHFFFAOYSA-N[4] |
| SMILES | Cc1cc2ccccc2o1 |
Physicochemical Properties
2-Methylbenzofuran is a colorless to pale yellow liquid at room temperature.[1] It possesses a characteristic aromatic or burnt phenolic aroma.[4] A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Physical State | Liquid | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Aromatic, burnt phenolic | [4] |
| Boiling Point | 197-198 °C at 760 mmHg | [6] |
| Density | 1.057 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.548 - 1.560 | [4] |
| Flash Point | 67 °C (152.6 °F) - closed cup | |
| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol and acetone.[1][4] | |
| Vapor Pressure | 0.583 mmHg at 25 °C (estimated) | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of 2-methylbenzofuran.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the analysis of 2-methylbenzofuran. The fragmentation pattern provides a characteristic fingerprint for the molecule.
| m/z | Relative Intensity | Ion |
| 131 | 99.99 | [M-H]⁺ |
| 132 | 88.65 | [M]⁺ |
| 51 | 19.50 | C₄H₃⁺ |
| 77 | 18.36 | C₆H₅⁺ |
| 103 | 13.77 | C₇H₃O⁺ |
| Data obtained from GC-MS analysis.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-methylbenzofuran would show characteristic peaks for C-H stretching and bending from the aromatic ring and the methyl group, as well as C-O and C=C stretching vibrations from the furan and benzene rings. FTIR, ATR-IR, and vapor-phase IR spectra are available in spectral databases.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzene ring, the proton on the furan ring, and a characteristic singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.[7]
-
¹⁷O NMR: Oxygen-17 NMR data is also available for this compound.[8]
Synthesis of 2-Methylbenzofuran
Several synthetic routes to 2-methylbenzofuran and its derivatives have been developed. A notable modern method involves the use of calcium carbide as a safe and cost-effective acetylene source.[9]
Experimental Protocol: Synthesis from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones
This method provides a direct synthesis of 2-methylbenzofurans in good yields.[9]
Materials:
-
Salicylaldehyde p-tosylhydrazone (or substituted derivatives)
-
Calcium carbide (CaC₂)
-
Cuprous chloride (CuCl) (catalyst)
-
Potassium tert-butoxide (tBuOK) (base)
-
N,N-Dimethylformamide (DMF) (solvent)
Procedure:
-
To a reaction vessel, add the salicylaldehyde p-tosylhydrazone, cuprous chloride (CuCl), and potassium tert-butoxide (tBuOK).
-
Add calcium carbide to the mixture.
-
Add DMF as the solvent.
-
Heat the reaction mixture at an elevated temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
-
Upon completion, the workup procedure is simple, and the product can be isolated and purified.[9]
This method is advantageous due to the use of readily available and easy-to-handle calcium carbide, avoiding the risks associated with acetylene gas.[9] Other synthetic strategies for the benzofuran core include nickel-catalyzed intramolecular cyclization and acid-catalyzed dehydrative cyclization of α-phenoxy ketones.[10]
Chemical Reactivity
The benzofuran ring system is electron-rich, making it susceptible to electrophilic attack.[11] The reactivity is influenced by the substituents on both the furan and benzene rings.
-
Electrophilic Substitution: The electron-donating nature of the oxygen atom activates the heterocyclic ring towards electrophiles. In 2-methylbenzofuran, the C2 position is blocked by the methyl group, which itself is weakly electron-donating, further activating the ring.[11]
-
Friedel-Crafts Reactions: 2-Methylbenzofuran can act as a substrate in Friedel-Crafts alkylation and acylation reactions.[12]
-
Oxidation: It can be used as a reactant to synthesize enol derivatives through catalytic oxidation with hydrogen peroxide.[12]
-
Cycloaddition Reactions: The C2-C3 double bond of the furan moiety can potentially participate in cycloaddition reactions.[11]
Biological Activity and Applications
The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2] Derivatives of benzofuran have demonstrated a multitude of pharmacological properties.
-
Pharmacological Potential: The benzofuran family of compounds has shown potential anti-inflammatory, analgesic, anticancer, antimicrobial, and anti-HIV activities.[1][2][3] For instance, 2-methyl-3-phenylbenzofuran derivatives have shown significant potential as anticancer agents.[2]
-
Flavoring Agent: 2-Methylbenzofuran is used as a flavoring agent in food.[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that it poses no safety concern at current levels of intake when used for this purpose.[4]
-
Synthetic Intermediate: It is a valuable building block in organic synthesis for the creation of more complex molecules for the pharmaceutical and agrochemical industries.[1][12]
Safety and Handling
2-Methylbenzofuran is classified as a combustible liquid and can cause skin and serious eye irritation.[4][13] It may also cause respiratory irritation.[4]
| GHS Hazard Statement | Code |
| Combustible liquid | H227 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Handling and Storage:
-
Personal Protective Equipment: Wear protective gloves, eye protection, and face protection.[13] A dust mask (type N95) may be necessary.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[13][14] Ensure eyewash stations and safety showers are nearby.[13]
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[13] Keep away from heat, sparks, open flames, and other sources of ignition.[13]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[13]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.[14] If irritation occurs, seek medical advice.[13]
-
In case of eye contact: Rinse cautiously with water for several minutes.[13]
-
If inhaled: Move the person into fresh air.[14]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[14]
Always consult the material safety data sheet (MSDS) for complete safety information before handling this chemical.[13][14][15]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzofuran, 2-methyl- [webbook.nist.gov]
- 6. 2-methyl benzofuran, 4265-25-2 [thegoodscentscompany.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2-Methylbenzofuran 96 4265-25-2 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. 2-Methylbenzofuran | CAS#:4265-25-2 | Chemsrc [chemsrc.com]
- 15. nextsds.com [nextsds.com]
